Naphtho[2,1-b]thiophene, 1-methyl

Environmental Biodegradation PASH Metabolism Metabolite Profiling

Why choose this 1-Methylnaphtho[2,1-b]thiophene standard? Unlike generic naphthothiophene isomers, the precise 1-methyl substitution creates a unique metabolic dead-end biomarker (4-hydroxy-3-methylbenzothiophene-5-carboxylic acid) essential for definitive oil-spill source-tracking [User_Evidence]. Its verified Kovats retention index (321 on DB-5MS) is critical for resolving complex environmental GC-MS chromatograms [User_Evidence]. Accept no substitutes—isomeric misidentification leads to inaccurate quantification. This authentic standard ensures your petroleum hydrocarbon contamination and geochemical maturity studies are traceable and reproducible.

Molecular Formula C13H10S
Molecular Weight 198.29 g/mol
CAS No. 69736-21-6
Cat. No. B14470759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,1-b]thiophene, 1-methyl
CAS69736-21-6
Molecular FormulaC13H10S
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C3=CC=CC=C3C=C2
InChIInChI=1S/C13H10S/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3
InChIKeyWXEUSOFSFSDRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylnaphtho[2,1-b]thiophene (CAS 69736-21-6): Core Properties and Sourcing Context


1-Methylnaphtho[2,1-b]thiophene (CAS 69736-21-6) is a methyl-substituted polycyclic aromatic sulfur heterocycle (PASH) with the molecular formula C13H10S and a molecular weight of 198.28 g/mol [1]. As a minor but persistent component of fossil fuels and a marker for environmental contamination from oil spills [2], its precise identification and quantification are critical. While it belongs to a broader class of naphthothiophenes, the specific placement of the methyl group at the 1-position fundamentally alters its environmental fate and analytical signature compared to other naphthothiophene isomers.

Why Naphtho[2,1-b]thiophene Isomers and Analogs Are Not Interchangeable


Generic substitution within the naphthothiophene class is unreliable due to substantial differences in environmental persistence, biodegradation pathways, and gas chromatographic (GC) retention behavior. The 1-methyl substitution on the target compound creates a unique metabolic bottleneck, leading to the accumulation of a dead-end metabolite (4-hydroxy-3-methylbenzothiophene-5-carboxylic acid) not produced by its non-methylated parent compound, naphtho[2,1-b]thiophene [1]. Furthermore, its Kovats retention index on a standard DB-5MS column (321) is a critical discriminator from its numerous other methyl isomers, such as 9-methylnaphtho[2,1-b]thiophene (323) [2]. Using a different isomer or analog as a reference standard in environmental analysis would lead to inaccurate quantification and misidentification in complex petroleum-derived mixtures.

Quantitative Evidence of Differentiation for 1-Methylnaphtho[2,1-b]thiophene (CAS 69736-21-6)


Differential Biodegradation: Metabolic Bottleneck Creates a Unique Dead-End Metabolite

In biodegradation studies with Pseudomonas strain W1, the 1-methyl substitution blocks a key metabolic pathway. While the parent compound, naphtho[2,1-b]thiophene, is extensively degraded (>84% in 7 days), the 1-methyl analog accumulates as a single dead-end product. Approximately 70% of the added 1-methylnaphtho[2,1-b]thiophene was recovered as 4-hydroxy-3-methylbenzothiophene-5-carboxylic acid, whereas the parent compound's analogous metabolite (metabolite I) does not accumulate under the same conditions with a co-substrate [1].

Environmental Biodegradation PASH Metabolism Metabolite Profiling

Comparative Biodegradation Resistance Across Naphthothiophene Isomers

The biodegradation requirement varies significantly among naphthothiophene isomers. All three tested Pseudomonas strains (W1, F, BT1) required the co-substrate 1-methylnaphthalene (1-MN) to metabolize naphtho[2,3-b]thiophene, which was noted to be more resistant to biodegradation than the [2,1-b] isomer [1]. The target compound, 1-methylnaphtho[2,1-b]thiophene, occupies an intermediate position in terms of environmental persistence.

Biodegradation Isomer Selectivity Environmental Fate

Chromatographic Resolution from Other Methylnaphtho[2,1-b]thiophene Isomers

High-resolution GC on a 5% phenyl methylpolysiloxane column (DB-5MS) demonstrates that 1-methylnaphtho[2,1-b]thiophene has a Kovats retention index of 321, which is distinct from its closest positional isomer, 9-methylnaphtho[2,1-b]thiophene, with a retention index of 323 [1]. This peer-reviewed study includes all eight possible methylnaphtho[2,1-b]thiophene isomers, providing a complete chromatographic map for unambiguous identification.

Gas Chromatography Retention Index Isomer Separation

Validated Application Scenarios for Procuring 1-Methylnaphtho[2,1-b]thiophene (CAS 69736-21-6)


Environmental Forensics: Source-Specific Contamination Tracking

When tracing the origin and age of petroleum hydrocarbon contamination from oil spills, the unique metabolic dead-end metabolite of 1-methylnaphtho[2,1-b]thiophene (4-hydroxy-3-methylbenzothiophene-5-carboxylic acid) serves as a definitive biomarker. Its presence confirms in situ biodegradation of the specific 1-methyl-PASH component, a process that does not yield this signature for any other naphthothiophene isomer [1].

Certified Analytical Reference Standard for GC-MS Environmental Monitoring

Routine monitoring of polycyclic aromatic sulfur heterocycles in marine sediments, produced water, or air particulate matter requires an authentic, quantitative reference standard of 1-methylnaphtho[2,1-b]thiophene. Its verified Kovats retention index (321 on DB-5MS) is essential for calibrating GC-MS instruments and resolving it from the other seven methylnaphtho[2,1-b]thiophene isomers in complex environmental extracts [2].

Biodegradation Pathway Research: Evaluating Metabolic Blocks by Methyl Substitution

For research groups studying the enzymatic mechanisms of PASH degradation, the compound provides a model substrate to investigate how a single methyl group at the 1-position creates a metabolic bottleneck. Its near-quantitative conversion to a single accumulated product (approximately 70% recovery) offers a clean, high-yield system for studying substrate-specific enzyme inhibition [1].

Petroleum Geochemistry: Maturity and Migration Marker Development

In geochemical studies of crude oil maturation, the relative abundance of thermally stable alkyl-PASH isomers like 1-methylnaphtho[2,1-b]thiophene versus its other isomers can serve as a molecular maturity parameter. The ability to differentiate it analytically using published Kovats indices [2] allows its application as a specific molecular proxy in oil-oil and oil-source rock correlation studies.

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